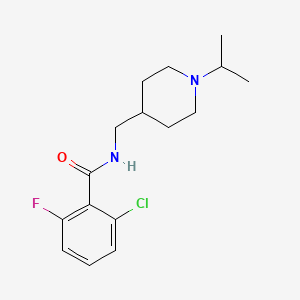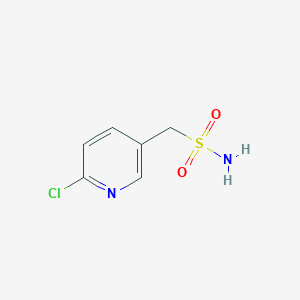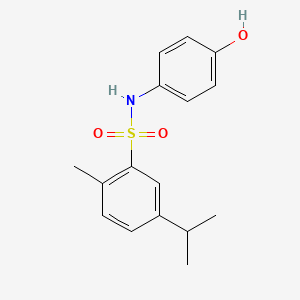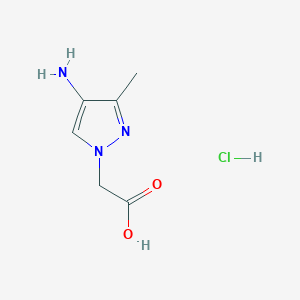![molecular formula C10H9ClFN3O B2456217 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250692-66-0](/img/structure/B2456217.png)
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative, which is widely used in the synthesis of other chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. For example, some studies have suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol are not well characterized. However, some studies have suggested that this compound may have antimicrobial, antifungal, and anticancer properties. In addition, this compound has also been shown to have low toxicity, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in lab experiments is its ease of synthesis. This compound can be easily synthesized under mild conditions, and the product can be obtained in high yields. In addition, this compound has low toxicity, making it a safer alternative to other chemicals that may be more hazardous.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its potential applications in certain experiments.
未来方向
There are several future directions for the research and development of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of the biological activity of this compound, particularly its potential use as an anticancer agent. In addition, this compound may also have potential applications in the development of new materials, such as polymers and dendrimers. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Conclusion:
In conclusion, 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a promising compound that has potential applications in various fields, including pharmaceuticals and materials science. Its ease of synthesis, low toxicity, and potential biological activity make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be achieved through various methods. One of the most commonly used methods is the Huisgen cycloaddition reaction, also known as the click reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. In the case of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, the starting materials are 4-chloro-3-fluorophenyl azide and propargyl alcohol. The reaction proceeds under mild conditions, and the product can be obtained in high yields.
科学研究应用
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a building block for the synthesis of other drugs. For example, it has been used in the synthesis of antifungal agents, anticancer drugs, and antimicrobial agents. In addition, this compound has also been studied for its potential use in the development of new materials, such as polymers and dendrimers.
属性
IUPAC Name |
2-[1-(4-chloro-3-fluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVKHZWVWYBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)
![2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456137.png)

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2456141.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2456149.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)


![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2456156.png)